molecular formula C11H13ClO2S B13494852 1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one

1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one

Cat. No.: B13494852
M. Wt: 244.74 g/mol
InChI Key: HGEXTAAOLKIAIQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an ethylthio group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a phenyl ring followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The hydroxy group is then introduced via a hydroxylation reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids may be employed to facilitate the acylation step, and purification techniques like recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, and the ethanone moiety can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylthio groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-3-methyl-2-hydroxyphenyl)ethan-1-one: Lacks the ethylthio group, which may result in different chemical and biological properties.

    1-(5-Chloro-3-((methylthio)methyl)-2-hydroxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group, potentially affecting its reactivity and applications.

Uniqueness

1-(5-Chloro-3-((ethylthio)methyl)-2-hydroxyphenyl)ethan-1-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-[5-chloro-3-(ethylsulfanylmethyl)-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C11H13ClO2S/c1-3-15-6-8-4-9(12)5-10(7(2)13)11(8)14/h4-5,14H,3,6H2,1-2H3

InChI Key

HGEXTAAOLKIAIQ-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C(=CC(=C1)Cl)C(=O)C)O

Origin of Product

United States

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